六氯二硅氧烷

描述

Synthesis Analysis

The synthesis of hexachlorodisiloxane involves the reaction of diarylmethanones with hexachlorodisilane, yielding corresponding tetraarylethylenes. This process, known as the "Sila-McMurry" reaction, requires high temperatures around 160°C and extended reaction times, indicating the complexity and the specific conditions needed for hexachlorodisiloxane synthesis (Moxter et al., 2016).

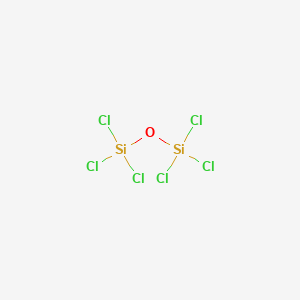

Molecular Structure Analysis

The molecular structure of hexachlorodisiloxane, though not directly reported, can be inferred from related compounds. For example, hexachloro- and 1,2,4,5-tetrachlorobenzene, compounds with similar halogenation patterns, exhibit planarity and symmetry, suggesting that hexachlorodisiloxane might also possess distinct geometric configurations conducive to its reactivity and applications (Strand & Cox, 1966).

Chemical Reactions and Properties

The reactivity of hexachlorodisiloxane, as illustrated through the Sila-McMurry reaction, underlines its ability to participate in complex chemical transformations. This capability is pivotal in synthesizing various organic compounds, indicating its versatile role in chemical synthesis (Moxter et al., 2016).

Physical Properties Analysis

While specific studies on the physical properties of hexachlorodisiloxane were not identified, the analysis of compounds like hexachlorobenzene and hexachloroethane, which share chlorination characteristics, show that such compounds have unique surface and structural properties, suggesting similar investigative avenues for hexachlorodisiloxane (Cudziło et al., 2007).

Chemical Properties Analysis

The chemical properties of hexachlorodisiloxane can be partly understood through the study of hexachlorodisilane's reactivity, which is a precursor in hexachlorodisiloxane synthesis. The high reactivity and specific conditions required for these reactions highlight the compound's chemical robustness and potential for forming stable structures under certain conditions (Moxter et al., 2016).

科学研究应用

Encapsulation Complexes : Research on hexameric resorcin[4]arenes and pyrogallol[4]arenes, which are similar to Hexachlorodisiloxane in terms of being chlorinated compounds, has focused on understanding the behavior of molecules in small spaces. This understanding is crucial for practical applications in catalysis or transport (Avram, Cohen, & Rebek, 2011).

Environmental Fate and Toxicity : Studies on hexachlorocyclohexane (HCH) isomers, which share structural similarities with Hexachlorodisiloxane, have been focused on understanding their differential environmental fates and toxicities. This research is vital for determining how such compounds behave in the environment and their potential impact on human health (Willett, Ulrich, & Hites, 1998).

Smart Dendrimers : Hexachlorocyclotriphosphazene, a compound with a similar complex chlorinated structure, has been used as a branching point for creating highly dense dendrimers with applications in fluorescence, in vivo imaging, and as supports for cell cultures. These insights can guide research on structurally similar compounds like Hexachlorodisiloxane for potential applications in materials science and biotechnology (Caminade, Hameau, & Majoral, 2016).

Metabolic Interaction Studies : Research on the mutual metabolic interaction between solvents like toluene, trichloroethylene, and n-hexane provides insights into how similar complex chemicals might interact with biological systems. This understanding is crucial for assessing the safety and health implications of chemicals like Hexachlorodisiloxane (Baelum, Mølhave, Hansen, & Vaeth, 1998).

Degradation and Bioremediation : Understanding the degradation of persistent organic pollutants like hexachlorocyclohexane is critical. Research in this area focuses on the fate, contamination levels, and both abiotic and biotic degradation processes, which can inform similar studies on Hexachlorodisiloxane to mitigate its environmental impact and facilitate bioremediation (Bhatt, Kumar, & Chakrabarti, 2009).

安全和危害

属性

IUPAC Name |

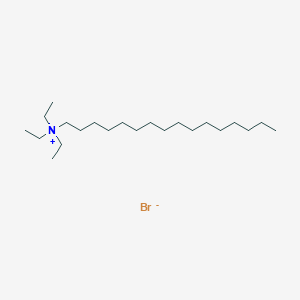

trichloro(trichlorosilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl6OSi2/c1-8(2,3)7-9(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAHOIWVGZZELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065836 | |

| Record name | Hexachlorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexachlorodisiloxane | |

CAS RN |

14986-21-1 | |

| Record name | Hexachlorodisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14986-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachlorodisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)